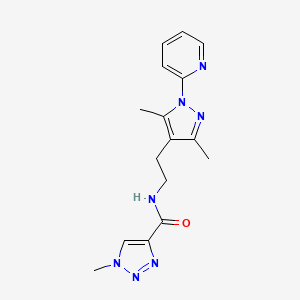
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a triazole ring, a pyrazole moiety, and a pyridine group. Its chemical formula is C15H19N5O, and it has been synthesized through various organic reactions involving heterocyclic compounds. The synthesis typically involves multi-step processes that enhance the yield and purity of the final product.
Anticancer Activity
Research has demonstrated that compounds containing pyrazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell division.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes. In vitro studies indicate that it may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, the compound has shown potential as a selective inhibitor of CDK4 and CDK6, which are critical for tumor growth .
Antimicrobial Activity
The biological activity profile of this compound extends to antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic processes within the pathogens .
The biological effects of this compound are attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, modulating their activity. For instance, it has been noted that similar compounds can act as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing receptor signaling in response to endogenous ligands like acetylcholine .
- Enzyme Interaction : As an enzyme inhibitor, it binds to specific active sites on target enzymes, preventing substrate interaction and subsequent catalytic activity.
- Cell Cycle Regulation : By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have focused on the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Dawood et al., 2013 | Demonstrated anticancer effects of pyrazole derivatives in various cancer cell lines. |
| Vijesh et al., 2013 | Reported antimicrobial activities against multiple bacterial strains using pyrazole-based compounds. |
| Mathew et al., 2014 | Investigated antidepressant effects linked to specific pyrazole derivatives in animal models. |
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-13(7-9-18-16(24)14-10-22(3)21-19-14)12(2)23(20-11)15-6-4-5-8-17-15/h4-6,8,10H,7,9H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVUTOXURDCHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













